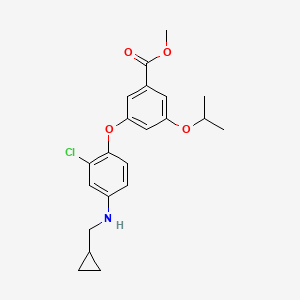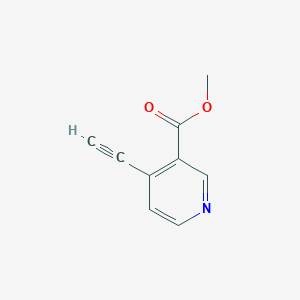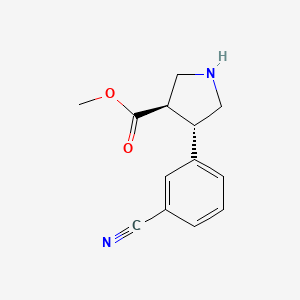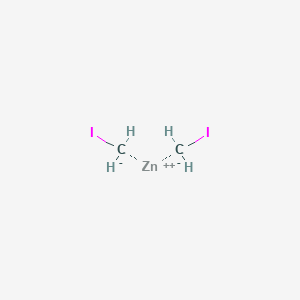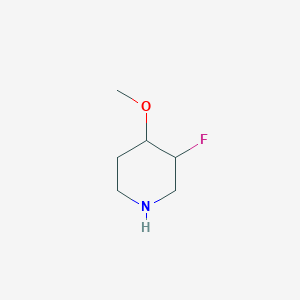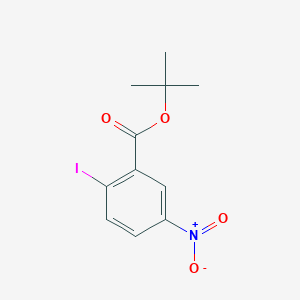
tert-Butyl 2-iodo-5-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-iodo-5-nitrobenzoate is an organic compound with the molecular formula C11H12INO4. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with iodine and nitro groups, and the carboxylic acid group is esterified with tert-butyl alcohol. This compound is of interest in organic synthesis and various chemical research applications due to its unique reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl 2-iodo-5-nitrobenzoate can be synthesized through a multi-step process involving the iodination and nitration of benzoic acid derivatives, followed by esterification. One common method involves the following steps:
Iodination: Benzoic acid is first iodinated using iodine and a suitable oxidizing agent, such as nitric acid, to introduce the iodine atom at the desired position on the benzene ring.
Nitration: The iodinated benzoic acid is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.
Esterification: The resulting 2-iodo-5-nitrobenzoic acid is esterified with tert-butyl alcohol in the presence of an acid catalyst, such as sulfuric acid, to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but may involve optimized reaction conditions and catalysts to improve yield and efficiency. Large-scale production may also incorporate continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-iodo-5-nitrobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzylic position, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents such as dimethylformamide (DMF) at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst under atmospheric pressure.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products Formed
Substitution: Formation of 2-azido-5-nitrobenzoate or 2-thio-5-nitrobenzoate derivatives.
Reduction: Formation of tert-butyl 2-iodo-5-aminobenzoate.
Oxidation: Formation of carboxylic acids or ketones at the benzylic position.
Scientific Research Applications
tert-Butyl 2-iodo-5-nitrobenzoate is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of bioactive compounds with antimicrobial or anticancer properties.
Material Science: Used in the preparation of functionalized polymers and materials with specific electronic or optical properties.
Catalysis: Employed as a substrate in catalytic reactions to study the mechanisms and efficiency of various catalysts.
Mechanism of Action
The mechanism of action of tert-butyl 2-iodo-5-nitrobenzoate in chemical reactions involves the reactivity of its functional groups:
Iodine Atom:
Nitro Group: Can undergo reduction to form amino derivatives, which are key intermediates in the synthesis of various bioactive compounds.
Ester Group: Provides stability and solubility to the molecule, making it easier to handle and react under various conditions.
Comparison with Similar Compounds
tert-Butyl 2-iodo-5-nitrobenzoate can be compared with other similar compounds, such as:
tert-Butyl 2-bromo-5-nitrobenzoate: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and reaction conditions.
tert-Butyl 2-iodo-4-nitrobenzoate: Similar structure but with the nitro group at a different position, affecting the electronic properties and reactivity.
tert-Butyl 2-iodo-5-aminobenzoate: The reduced form of this compound, with an amino group instead of a nitro group, leading to different applications and reactivity.
Conclusion
This compound is a versatile compound with significant applications in organic synthesis, medicinal chemistry, material science, and catalysis. Its unique functional groups allow it to undergo various chemical reactions, making it a valuable building block in the development of complex molecules and materials.
Properties
Molecular Formula |
C11H12INO4 |
|---|---|
Molecular Weight |
349.12 g/mol |
IUPAC Name |
tert-butyl 2-iodo-5-nitrobenzoate |
InChI |
InChI=1S/C11H12INO4/c1-11(2,3)17-10(14)8-6-7(13(15)16)4-5-9(8)12/h4-6H,1-3H3 |
InChI Key |
MOLBFHCLDZZUMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-3-(3-(trifluoromethyl)phenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12336828.png)
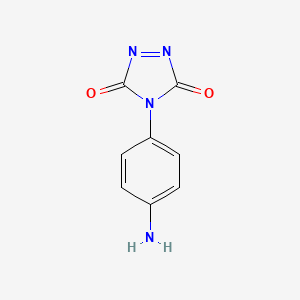
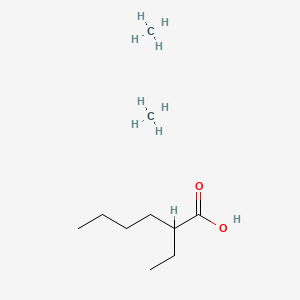

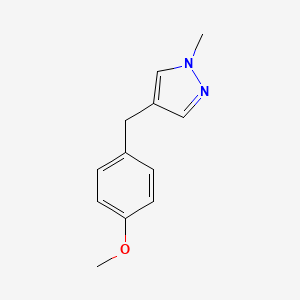
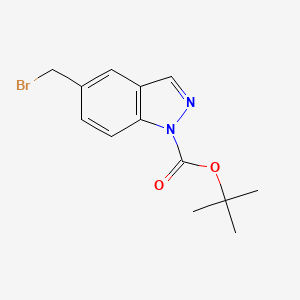
![[(2R,3R,4R,5R)-3-benzoyloxy-4-chloro-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12336869.png)
![Ethyl 2-(4'-(3-methyl-4-(phenylsulfonamido)isoxazol-5-yl)-[1,1'-biphenyl]-4-yl)acetate](/img/structure/B12336870.png)
